molecular formula C15H17NO3 B582053 1-Boc-7-Methyl-3-formylindole CAS No. 914348-96-2

1-Boc-7-Methyl-3-formylindole

Cat. No.: B582053
CAS No.: 914348-96-2
M. Wt: 259.305
InChI Key: FWPJROWZWYJFIG-UHFFFAOYSA-N
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Description

1-Boc-7-Methyl-3-formylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 7-position, and a formyl group at the 3-position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-7-Methyl-3-formylindole can be synthesized through various synthetic routes. One common method involves the formylation of 1-Boc-7-methylindole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-7-Methyl-3-formylindole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: TFA, hydrochloric acid (HCl), and other acidic reagents.

Major Products Formed:

    Oxidation: 1-Boc-7-Methyl-3-carboxyindole.

    Reduction: 1-Boc-7-Methyl-3-hydroxymethylindole.

    Substitution: 7-Methyl-3-formylindole.

Scientific Research Applications

1-Boc-7-Methyl-3-formylindole has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of indole-based biological pathways and as a building block for bioactive molecules.

    Medicine: It is employed in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

    1-Boc-3-formylindole: Lacks the methyl group at the 7-position, resulting in different reactivity and biological activity.

    7-Methyl-3-formylindole: Lacks the Boc protecting group, making it less stable and more reactive under certain conditions.

    1-Boc-7-Methylindole: Lacks the formyl group, limiting its utility in certain synthetic applications.

Uniqueness: 1-Boc-7-Methyl-3-formylindole is unique due to the presence of both the Boc protecting group and the formyl group, which confer enhanced stability and reactivity. This combination allows for selective functionalization and makes the compound a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 3-formyl-7-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJROWZWYJFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654310
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-96-2
Record name 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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